Cas no 69432-31-1 (Benzenamine,4,4'-[1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl)]bis[N,N,3,5-tetramethyl-)

Benzenamine,4,4'-[1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl)]bis[N,N,3,5-tetramethyl- structure
69432-31-1 structure
Product Name:Benzenamine,4,4'-[1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl)]bis[N,N,3,5-tetramethyl-
CAS-nummer:69432-31-1
MF:C32H36N8
MW:532.681845664978
CID:505559
PubChem ID:112282
Update Time:2025-04-19

Benzenamine,4,4'-[1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl)]bis[N,N,3,5-tetramethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenamine,4,4'-[1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl)]bis[N,N,3,5-tetramethyl-
    • 4,4'-Bis((4-(dimethylamino)-2,6-dimethylphenyl)azo)azobenzene
    • 4,4'-[Azobis(4,1-phenyleneazo)]bis[N,N,3,5-tetramethylbenzenamine]
    • 4-[[4-[[4-[[4-(dimethylamino)-2,6-dimethylphenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N,3,5-tetramethylaniline
    • Benzenamine, 4,4'-(azobis(4,1-phenyleneazo))bis(N,N,3,5-tetramethyl-
    • Benzenamine, 4,4'-(1,2-diazenediylbis(4,1-phenylene-2,1-diazenediyl))bis(N,N,3,5-tetramethyl-
    • SCHEMBL3693870
    • Benzenamine, 4,4'-[azobis(4,1-phenyleneazo)]bis[N,N,3,5-tetramethyl-
    • DTXSID8071980
    • 69432-31-1
    • Inchi: 1S/C32H36N8/c1-21-17-29(39(5)6)18-22(2)31(21)37-35-27-13-9-25(10-14-27)33-34-26-11-15-28(16-12-26)36-38-32-23(3)19-30(40(7)8)20-24(32)4/h9-20H,1-8H3/b34-33+,37-35+,38-36+
    • InChI-sleutel: XNPUYVOJGJELMW-PUHBABMSSA-N
    • LACHT: N(C)(C)C1C=C(C)C(=C(C)C=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)/N=N/C1C(C)=CC(=CC=1C)N(C)C

Berekende eigenschappen

  • Exacte massa: 532.30668
  • Monoisotopische massa: 532.306
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 8
  • Complexiteit: 748
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9
  • Topologisch pooloppervlak: 80.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.11
  • Kookpunt: 707.4°Cat760mmHg
  • Vlampunt: 381.6°C
  • Brekindex: 1.608
  • PSA: 80.64
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.